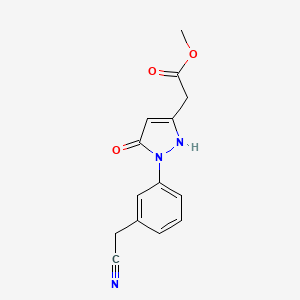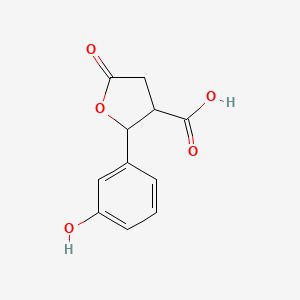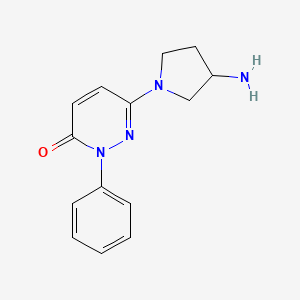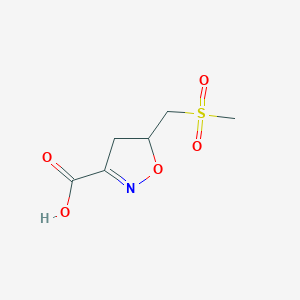
1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-(1-metilciclohexil)-1H-1,2,3-triazol-4-carboxílico es un compuesto que pertenece a la clase de derivados de triazol. Los triazoles son compuestos heterocíclicos de cinco miembros que contienen tres átomos de nitrógeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del ácido 1-(1-metilciclohexil)-1H-1,2,3-triazol-4-carboxílico generalmente implica la reacción de cicloadición entre una azida y un alquino, conocida como la cicloadición de Huisgen o "química click". La reacción suele estar catalizada por iones cobre(I) y se lleva a cabo en condiciones suaves, a menudo en presencia de una base como el ascorbato de sodio. La reacción se puede resumir de la siguiente manera:
R-N3+R’-C≡C-R”→derivado de 1,2,3-triazol
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar procesos de flujo continuo o por lotes a gran escala, utilizando reactores automatizados para asegurar un control preciso de las condiciones de reacción. El uso de reactivos y solventes de alta pureza es crucial para lograr altos rendimientos y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido 1-(1-metilciclohexil)-1H-1,2,3-triazol-4-carboxílico puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede ser oxidado utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.
Reducción: La reducción se puede lograr utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El anillo de triazol puede participar en reacciones de sustitución nucleófila, donde los nucleófilos reemplazan los átomos de hidrógeno en el anillo.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos Principales:
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados de triazol sustituidos.
Aplicaciones Científicas De Investigación
El ácido 1-(1-metilciclohexil)-1H-1,2,3-triazol-4-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente como inhibidores enzimáticos o moduladores de receptores.
Industria: Utilizado en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción del ácido 1-(1-metilciclohexil)-1H-1,2,3-triazol-4-carboxílico implica su interacción con dianas moleculares específicas, como enzimas o receptores. El anillo de triazol puede formar fuertes enlaces de hidrógeno y coordinarse con iones metálicos, lo que le permite inhibir la actividad enzimática o modular la función del receptor. Las vías y dianas exactas dependen de la aplicación específica y del sistema biológico que se está estudiando.
Compuestos Similares:
- 1-(1-metilciclohexil)-1H-1,2,3-triazol-4-carboxamida
- 1-(1-metilciclohexil)-1H-1,2,3-triazol-4-carboxilato
- 1-(1-metilciclohexil)-1H-1,2,3-triazol-4-carboxaldehído
Singularidad: El ácido 1-(1-metilciclohexil)-1H-1,2,3-triazol-4-carboxílico es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. La presencia del grupo ácido carboxílico permite una mayor funcionalización y derivatización, lo que lo convierte en un compuesto versátil para diversas aplicaciones.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylcyclohexene: A related compound with a similar cyclohexyl structure but lacking the triazole ring.
1,2,3-Triazole: The parent compound of the triazole family, without the methylcyclohexyl group.
4-Methylcyclohexanemethanol: Another cyclohexyl derivative with different functional groups.
Uniqueness
1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylicacid is unique due to the combination of the triazole ring and the methylcyclohexyl group
Propiedades
Fórmula molecular |
C10H15N3O2 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
1-(1-methylcyclohexyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-10(5-3-2-4-6-10)13-7-8(9(14)15)11-12-13/h7H,2-6H2,1H3,(H,14,15) |
Clave InChI |
QTNTWJZMEYFZFA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCC1)N2C=C(N=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11786276.png)

![Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11786292.png)






![calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B11786347.png)




